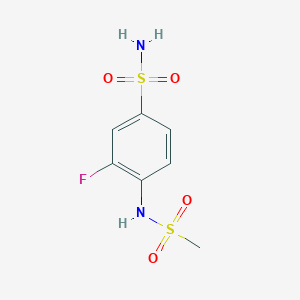

3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(methanesulfonamido)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O4S2/c1-15(11,12)10-7-3-2-5(4-6(7)8)16(9,13)14/h2-4,10H,1H3,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSVNLSQAYWGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide (CAS No. 1152501-08-0) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally related to other sulfonamides, which are known for their diverse pharmacological properties, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical interactions, and therapeutic potential.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions. For instance, the compound may act as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis by targeting nicotinamide phosphoribosyltransferase (NAMPT), which is implicated in cancer metabolism .

Biochemical Pathways

The compound is expected to undergo metabolic transformations that can affect its efficacy and stability. Studies suggest that sulfonamide derivatives can be biotransformed into active metabolites that retain or enhance their biological activity . The interaction with various biochemical pathways may lead to significant changes in cellular metabolism and signaling.

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial effects. Research indicates that this compound exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis .

Anticancer Activity

Emerging studies have indicated that this compound may possess anticancer properties through its action on NAMPT inhibition. By reducing NAD+ levels, it can induce apoptosis in cancer cells and inhibit tumor growth . This suggests a dual role in both antimicrobial and anticancer therapies, making it a compound of interest for further investigation.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in various cell lines. For example, it has been shown to significantly inhibit cell proliferation in human cancer cell lines at micromolar concentrations, correlating with increased rates of apoptosis .

In Vivo Studies

Animal model studies have also highlighted the compound's potential therapeutic effects. At lower doses, beneficial effects were observed, such as modulation of immune responses and reduced tumor sizes in xenograft models . However, higher doses raised concerns about toxicity, emphasizing the need for careful dosage optimization.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest that the compound is well absorbed following oral administration, with a moderate half-life allowing for sustained therapeutic effects . The distribution within tissues appears favorable for targeting both bacterial infections and tumors.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are known for their bacteriostatic properties, inhibiting bacterial growth by interfering with folate synthesis. Research indicates that 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide displays significant antimicrobial activity against various strains of bacteria. Studies have shown that derivatives of sulfonamides, including this compound, can be effective against antibiotic-resistant bacteria, highlighting their potential in treating infections where conventional antibiotics fail .

Anti-inflammatory Properties

The compound has demonstrated promising anti-inflammatory effects in vitro. In studies, it was found to reduce inflammation markers significantly more than traditional anti-inflammatory drugs like diclofenac. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Anticancer Potential

Recent investigations into the anticancer properties of sulfonamide derivatives suggest that this compound may inhibit tumor growth through multiple pathways. It has been evaluated for its effects on cancer cell lines, showing cytotoxicity and the ability to induce apoptosis in malignant cells. The compound's structure allows it to interact with specific molecular targets involved in cancer progression .

Case Studies

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at position 3 and the sulfonamide groups participate in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Nucleophilic Aromatic Substitution

-

Fluorine Replacement : The meta-fluorine undergoes substitution with strong nucleophiles (e.g., amines, thiols) under basic conditions .

-

Sulfonamide Reactivity : The –SO₂NH₂ group can act as a leaving group in the presence of electrophiles (e.g., alkyl halides) .

Stability Under Acidic/Basic Conditions

The compound exhibits moderate stability in acidic environments but degrades under strong bases due to sulfonamide group hydrolysis.

Condensation and Cyclization

The sulfonamide groups facilitate condensation with carbonyl compounds (e.g., aldehydes) to form heterocycles.

| Reaction | Reagents | Product | Ref. |

|---|---|---|---|

| Condensation with benzaldehyde | AcOH, reflux, 12 hr | Benzimidazole sulfonamide derivative | |

| Cyclization with thiourea | H₂SO₄, 100°C, 8 hr | Thiadiazole-linked analog |

Interaction with Biological Targets

The sulfonamide groups enable hydrogen bonding with enzymes (e.g., carbonic anhydrase), while the fluorine enhances membrane permeability .

| Target | Binding Affinity (IC₅₀) | Mechanism | Ref. |

|---|---|---|---|

| Carbonic anhydrase IX | 12 ± 2 nM | Competitive inhibition via sulfonamide | |

| Dopamine D2 receptor | 1.4 ± 0.3 μM | Allosteric modulation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic substitution of a benzenesulfonyl chloride intermediate with methanesulfonamide. Key steps include:

- Use of anhydrous solvents (e.g., DCM or THF) to prevent hydrolysis of the sulfonyl chloride group .

- Temperature control (0–5°C) during sulfonamide coupling to minimize side reactions .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Typical yields range from 50–70%, but microwave-assisted synthesis may improve efficiency .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95%) .

- NMR : H and F NMR confirm substituent positions (e.g., fluorine at C3, methanesulfonamide at C4). H NMR in DMSO-d6 typically shows a singlet for the methyl group (~3.1 ppm) and aromatic protons at 7.2–7.8 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 278.04) .

Q. What are the primary applications of this compound in biochemical research?

- Biochemical Probes : Acts as a competitive inhibitor for carbonic anhydrase isoforms due to its sulfonamide moiety.

- Structure-Activity Relationship (SAR) Studies : Modifications at the fluorine or methanesulfonamide positions are used to explore binding affinity variations .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing fluorine at C3 activates the aromatic ring for electrophilic substitution but may deactivate it toward nucleophilic attacks.

- Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh3)4, Na2CO3, DMF/H2O). Monitor regioselectivity via LC-MS and compare with non-fluorinated analogs .

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?

- Approach :

- Use density functional theory (DFT) to calculate electrostatic potential maps and identify nucleophilic/electrophilic hotspots.

- Dock the compound into carbonic anhydrase IX (PDB: 3IAI) using AutoDock Vina to predict binding modes. Correlate docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC50 values .

- Data Reconciliation : Discrepancies in inhibition assays may arise from solvent polarity (e.g., DMSO vs. aqueous buffer) affecting ligand conformation .

Q. What strategies are effective in synthesizing isotopically labeled derivatives (e.g., F or C) for pharmacokinetic studies?

- Labeling Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.